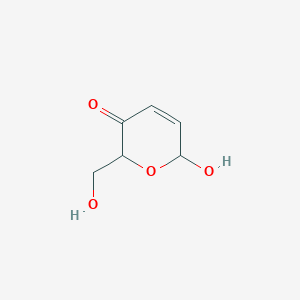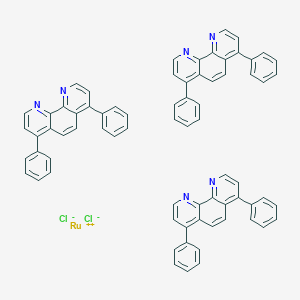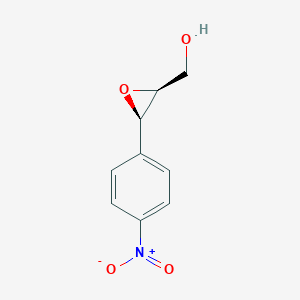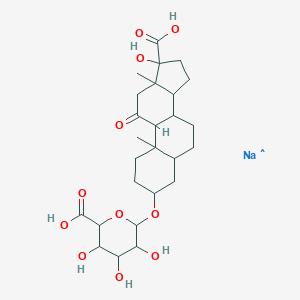
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S, also known as ADT-G, is a synthetic steroid that has gained attention in the scientific community due to its potential applications in various fields, including medicine and sports science. ADT-G is a glucuronide conjugate of 11-ketotestosterone, a natural androgen hormone found in fish.
Mecanismo De Acción
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S exerts its effects by binding to androgen receptors in the body, leading to the activation of various signaling pathways. This results in an increase in protein synthesis and muscle growth, as well as a decrease in inflammation.
Efectos Bioquímicos Y Fisiológicos
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S can increase the proliferation and differentiation of neural stem cells, as well as protect neurons from oxidative stress-induced damage. In vivo studies have shown that 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases. In terms of its androgenic properties, 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S has been shown to increase muscle mass and strength in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S in lab experiments is its specificity for androgen receptors, which allows for targeted effects on muscle growth and inflammation. However, one limitation is that 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S is a synthetic compound and may not accurately reflect the effects of natural androgens in the body.
Direcciones Futuras
There are several future directions for the study of 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S. One area of research is the potential use of 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is the potential use of 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S as a performance-enhancing drug in sports science. Additionally, further studies are needed to investigate the long-term effects of 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S use and its safety profile.
Métodos De Síntesis
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S can be synthesized through a multistep process, starting with the conversion of dehydroepiandrosterone (DHEA) to 11-ketotestosterone. This is followed by the glucuronidation of 11-ketotestosterone using glucuronic acid and a glucuronidation enzyme. The resulting product is then purified to obtain 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S.
Aplicaciones Científicas De Investigación
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S has been studied for its potential applications in various fields, including medicine and sports science. In medicine, 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In sports science, 5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S has been studied for its potential use as a performance-enhancing drug due to its androgenic properties.
Propiedades
Número CAS |
138898-76-7 |
|---|---|
Nombre del producto |
5beta-Androstane-3alpha,17alpha-diol-11-one-17beta-carboxylic acid 3-(beta-D-glucuronide) disodium S |
Fórmula molecular |
C26H38NaO11 |
Peso molecular |
549.6 g/mol |
InChI |
InChI=1S/C26H38O11.Na/c1-24-7-5-12(36-22-19(30)17(28)18(29)20(37-22)21(31)32)9-11(24)3-4-13-14-6-8-26(35,23(33)34)25(14,2)10-15(27)16(13)24;/h11-14,16-20,22,28-30,35H,3-10H2,1-2H3,(H,31,32)(H,33,34); |
Clave InChI |
VCKMNYDXWHGXRJ-UHFFFAOYSA-N |
SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)O)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] |
SMILES canónico |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)O)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)
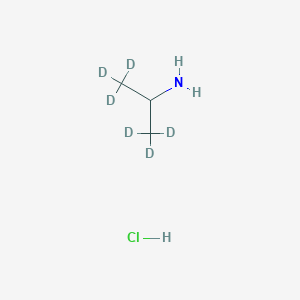
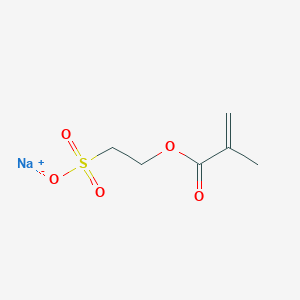
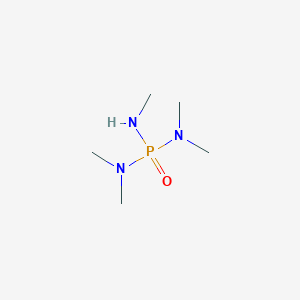
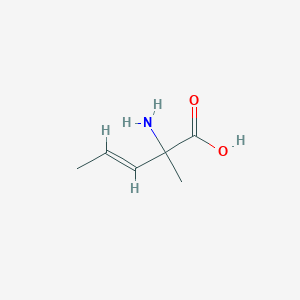
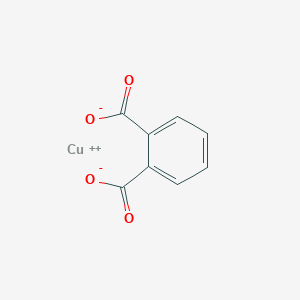
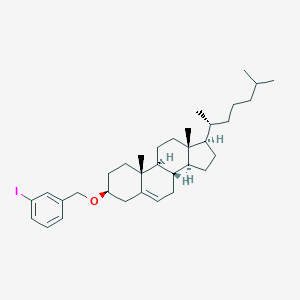
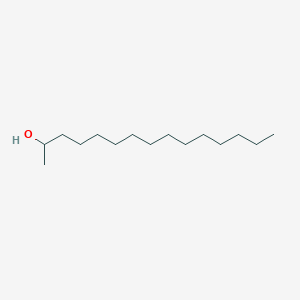
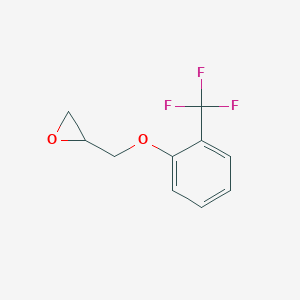
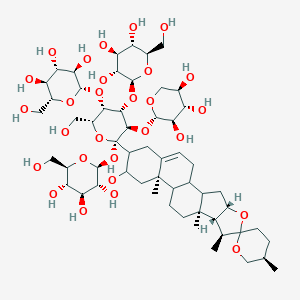
![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)
